molecular formula C13H20N2O3S B2491022 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea CAS No. 2034569-30-5

3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea

Cat. No.: B2491022
CAS No.: 2034569-30-5
M. Wt: 284.37
InChI Key: MCCJEONEUJWRLT-UHFFFAOYSA-N
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Description

3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a thiophene ring, a hydroxypropyl group, and an oxanyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carbaldehyde with a suitable hydroxypropylamine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with oxan-4-yl isocyanate to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The thiophene ring and hydroxypropyl group may interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[3-hydroxy-3-(phenyl)propyl]-1-(oxan-4-yl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-[3-hydroxy-3-(pyridin-2-yl)propyl]-1-(oxan-4-yl)urea: Contains a pyridine ring instead of a thiophene ring.

    3-[3-hydroxy-3-(furan-2-yl)propyl]-1-(oxan-4-yl)urea: Features a furan ring in place of the thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-(oxan-4-yl)urea imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c16-11(12-2-1-9-19-12)3-6-14-13(17)15-10-4-7-18-8-5-10/h1-2,9-11,16H,3-8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCJEONEUJWRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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